Specific Scientific Field: Industrial Chemistry
Summary of the Application: 3,5-Dimethylaniline is commonly used in the manufacture of dyes.
Methods of Application or Experimental Procedures: The specific methods of application in dye manufacturing can vary widely depending on the type of dye being produced. Typically, the aniline compound is used as a starting material in a series of chemical reactions.
Results or Outcomes: The outcome of this application is the production of various types of dyes. The specific results, such as the yield or color properties of the dye, can depend on many factors including the specific manufacturing process used.
Specific Scientific Field: Neurobiology
Summary of the Application: 3,5-Dimethylaniline and its metabolites have been studied for their effects on neural oxidative stress and neurodevelopmental toxicity.
Methods of Application or Experimental Procedures: In vitro cell cultures of primary cortical neurons were used to observe whether these compounds caused neuronal cytotoxicity and affected neurite structural development.
Results or Outcomes: This study provided evidence for 3,5-DMA and its metabolites causing anomalies of the fetal central nervous system development through ROS production.
Specific Scientific Field: Analytical Chemistry
Summary of the Application: 3,5-Dimethylaniline has been used in the synthesis of chiral packing materials for high performance liquid chromatography.
Methods of Application or Experimental Procedures: The specific methods of application in high performance liquid chromatography can vary widely depending on the type of analysis being performed. Typically, the aniline compound is used as a starting material in a series of chemical reactions to produce the chiral packing materials.
Results or Outcomes: The outcome of this application is the production of chiral packing materials that can be used in high performance liquid chromatography. The specific results, such as the yield or performance of the packing material, can depend on many factors including the specific manufacturing process used.
Specific Scientific Field: Polymer Chemistry
Summary of the Application: DMA serves as a promoter in the curing of polyester and vinyl ester resins.
Methods of Application or Experimental Procedures: In the curing process, DMA is added to the resin mixture to promote cross-linking and hardening of the resin. The specific methods of application can vary widely depending on the type of resin and the desired properties of the final product.
Results or Outcomes: The outcome of this application is the production of cured polyester and vinyl ester resins. The specific results, such as the hardness or durability of the resin, can depend on many factors including the specific curing process used and the amount of DMA added.
Summary of the Application: Diethylaniline and dimethylaniline are both used as acid-absorbing bases.
Methods of Application or Experimental Procedures: These compounds can be used to neutralize acids in various industrial processes. The specific methods of application can vary widely depending on the type of process and the nature of the acid that needs to be neutralized.
Results or Outcomes: The outcome of this application is the neutralization of acids, which can be important for controlling the pH of a process, preventing corrosion, or removing excess acid.
Specific Scientific Field: Organic Chemistry
Summary of the Application: DMA is also used as a precursor to other organic compounds.
Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the type of organic compound being synthesized. Typically, the aniline compound is used as a starting material in a series of chemical reactions.
Results or Outcomes: The outcome of this application is the production of various types of organic compounds. The specific results, such as the yield or properties of the synthesized compound, can depend on many factors including the specific synthesis process used.
3-Methoxy-2,5-dimethylaniline is an organic compound characterized by the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. This compound belongs to the aniline family, which is notable for its diverse applications in industrial chemistry and pharmaceuticals. The structural features of 3-Methoxy-2,5-dimethylaniline include a methoxy group and two methyl groups attached to the aromatic ring, which influence its chemical reactivity and properties significantly. The presence of these substituents makes it a unique derivative of aniline, contributing to its distinct characteristics in various
These reactions are facilitated by various reagents, including reducing agents like lithium aluminum hydride and electrophiles such as bromine or nitric acid.
The synthesis of 3-Methoxy-2,5-dimethylaniline can be achieved through several methods:
These synthetic routes are favored for their efficiency and scalability in industrial applications .
3-Methoxy-2,5-dimethylaniline finds applications across various fields:
Several compounds share structural similarities with 3-Methoxy-2,5-dimethylaniline:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxy-N,N-dimethylaniline | Methoxy group with two dimethyl groups | Different substitution pattern affects reactivity |
| 2-Methoxy-5-dimethylaniline | Methoxy group at position 2 | Distinct chemical properties compared to 3-methyl derivative |
| N,N-Dimethyl-m-anisidine | Dimethylamino group attached to phenyl | Important precursor for dyes like crystal violet |
| 4-Amino-2,6-dimethylphenyl thiocyanate | Contains thiocyanate group | Used in different synthetic pathways |
These comparisons highlight the uniqueness of 3-Methoxy-2,5-dimethylaniline based on its specific substituent positions and potential applications in various fields .
The melting point and boiling point of 3-Methoxy-2,5-dimethylaniline have not been experimentally determined or reported in the available literature [1] [2] [6]. This represents a significant gap in the physicochemical characterization of this compound.
Related compounds provide some context for expected thermal behavior:
| Compound | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|
| 2,5-Dimethylaniline | 11.5 [4] | 218 [4] |
| 3-Methoxy-2-methylaniline | 27-28 [5] | 243.4 (predicted) [5] |
| 2,3-Dimethylaniline | 2.5 [7] | 221-222 [7] |
| Aniline | -6.3 [8] | 184.1 [8] |
The introduction of methoxy groups typically elevates melting points compared to their methyl-only analogs due to increased dipole-dipole interactions and potential hydrogen bonding capabilities [9].
Specific solubility data for 3-Methoxy-2,5-dimethylaniline in various solvents are not available in the current literature. However, based on structural considerations and data from related compounds, general solubility trends can be inferred.
The compound contains both hydrophobic (methyl groups, aromatic ring) and hydrophilic (amino group, methoxy group) moieties, suggesting moderate polarity. Related dimethylanilines show limited water solubility:
For organic solvents, substituted anilines typically show good solubility in:
The methoxy substituent is expected to enhance solubility in polar organic solvents while maintaining compatibility with moderately polar systems [10].
The partition coefficient (LogP) for 3-Methoxy-2,5-dimethylaniline has been reported with two values in the literature:
The LogP value of 2.48 indicates moderate lipophilicity, positioning this compound between hydrophilic and highly lipophilic substances. This value suggests favorable partitioning into lipid phases while maintaining some aqueous solubility.
Comparison with related compounds demonstrates the effect of substitution patterns:
| Compound | LogP Value | Reference |
|---|---|---|
| 3-Methoxy-2,5-dimethylaniline | 2.48 | [1] |
| 2,5-Dimethylaniline | 1.83 | [4] |
| Aniline | 0.90 | [8] |
The methoxy group contributes approximately 0.65 LogP units compared to the unsubstituted 2,5-dimethylaniline, reflecting increased lipophilicity due to the alkoxy substituent.
Experimental pKa values for 3-Methoxy-2,5-dimethylaniline are not available in the current literature. However, based on structural analysis and data from related aniline derivatives, the pKa can be estimated.
Substituted anilines typically exhibit pKa values in the range of 4.0-5.0 for their conjugate acids [12] [13]. The presence of electron-donating methyl groups and the electron-donating methoxy group would be expected to increase the basicity relative to unsubstituted aniline.
Related compounds show the following pKa values:
| Compound | pKa Value | Reference |
|---|---|---|
| 2,5-Dimethylaniline | 4.53 | [4] |
| 3-Methoxy-2-methylaniline | 4.03 (predicted) | [5] |
| 2,3-Dimethylaniline | 4.70 | [7] |
| Aniline | 4.6 | [8] |
Based on these comparisons and the electronic effects of the substituents, the pKa of 3-Methoxy-2,5-dimethylaniline is estimated to be in the range of 4.0-4.8, with the methoxy group providing moderate electron donation while the methyl groups enhance basicity through inductive effects [14] .
No crystallographic studies or solid-state property determinations have been reported for 3-Methoxy-2,5-dimethylaniline in the available literature [2] [16] [6]. This represents a significant knowledge gap in the physical characterization of this compound.
The hydrochloride salt of 3-Methoxy-2,5-dimethylaniline has been synthesized and characterized, with a reported melting point of 248-249°C [17], indicating the formation of crystalline salts. However, detailed structural analysis including unit cell parameters, space group determination, and intermolecular interactions remains unreported.
For substituted anilines in general, crystal packing is influenced by:
Thermal stability data and differential scanning calorimetry (DSC) analysis for 3-Methoxy-2,5-dimethylaniline are not available in the current literature. This absence of thermal characterization data represents a significant limitation in understanding the compound's behavior under thermal stress.
General thermal stability considerations for substituted anilines indicate:
For similar aromatic amines, studies have shown that:
Based on structural considerations and the behavior of related compounds, 3-Methoxy-2,5-dimethylaniline would be expected to exhibit thermal stability up to approximately 200-250°C, with decomposition likely occurring through methoxy group elimination followed by amino group degradation and aromatic ring fragmentation.